(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid
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Overview
Description
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is a heterocyclic compound that contains both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid typically involves the condensation of 2-aminopyridine with a thiazole derivative under specific reaction conditions. The process may include the use of reagents such as acetic anhydride and catalysts like iron (III) chloride to facilitate the reaction . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with similar structural features.
1-Phenyl-1H-pyrazole: Contains a pyrazole ring and exhibits similar reactivity.
N-Pyridinylcarbazole: Features a carbazole ring and shares some chemical properties.
Uniqueness
(2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazol-4-YL)acetic acid is unique due to its combination of pyridine and thiazole rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9N3O3S |
---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
2-[2-(pyridine-2-carbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9N3O3S/c15-9(16)5-7-6-18-11(13-7)14-10(17)8-3-1-2-4-12-8/h1-4,6H,5H2,(H,15,16)(H,13,14,17) |
InChI Key |
RGCOWJBWRSGTNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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